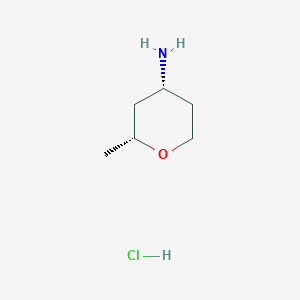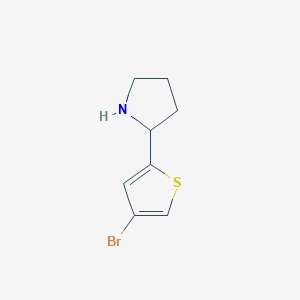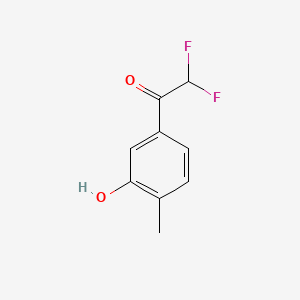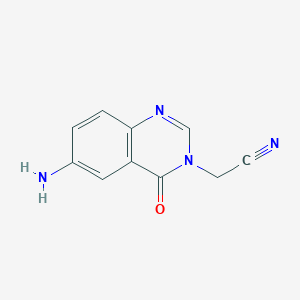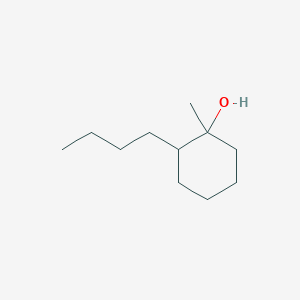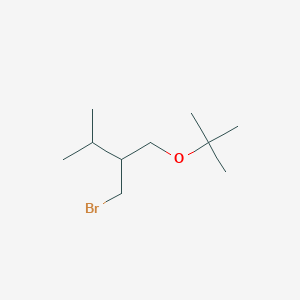
4-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a 5-bromo-2-fluorophenyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the bromo and fluoro substituents. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. Subsequent halogenation reactions introduce the bromo and fluoro groups.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The scalability of these methods is crucial for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may interact with specific biological targets, leading to therapeutic effects.
Medicine: Research into the medicinal applications of this compound includes its potential use as a pharmaceutical intermediate. Its derivatives may exhibit pharmacological properties useful in treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating advanced materials.
Wirkmechanismus
The mechanism of action of 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets in biological systems. The pyrrolidine ring and the halogen substituents may play a role in binding to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different substituents.
4-Fluorophenylpyrrolidine: Lacks the bromo substituent but shares the fluorophenyl group.
5-Bromo-2-fluorophenyl derivatives: Compounds with similar halogenation patterns but different core structures.
Uniqueness: 4-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid is unique due to the specific combination of the pyrrolidine ring with both bromo and fluoro substituents. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications.
Eigenschaften
Molekularformel |
C11H11BrFNO2 |
|---|---|
Molekulargewicht |
288.11 g/mol |
IUPAC-Name |
4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H11BrFNO2/c12-6-1-2-10(13)7(3-6)8-4-14-5-9(8)11(15)16/h1-3,8-9,14H,4-5H2,(H,15,16) |
InChI-Schlüssel |
UBMZICNCSOTQTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CN1)C(=O)O)C2=C(C=CC(=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


